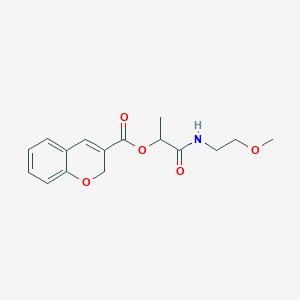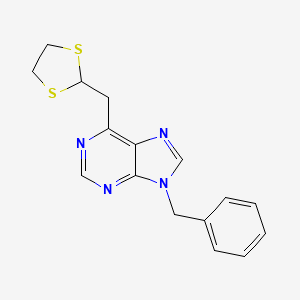
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine is a complex organic compound that features a purine base attached to a benzyl group and a 1,3-dithiolane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine typically involves the reaction of a purine derivative with a benzyl halide and a 1,3-dithiolane precursor. One common method involves the use of 1,2-ethanedithiol in the presence of a Lewis acid catalyst to form the 1,3-dithiolane ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dithiolane ring, yielding a simpler purine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions include sulfoxides, sulfones, reduced purine derivatives, and various substituted purines, depending on the specific reagents and conditions used.
科学研究应用
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine has several scientific research applications:
Biology: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites in proteins.
Industry: It may be used in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The purine base can also interact with nucleic acids, potentially disrupting DNA and RNA functions .
相似化合物的比较
Similar Compounds
1,3-Dithiolane-containing nitromethylene derivatives: These compounds share the dithiolane ring but have different substituents, leading to varied biological activities.
N-Alkyl-1,3-oxathiolan-2-imines: These compounds have a similar ring structure but include nitrogen, which affects their reactivity and applications.
Uniqueness
6-((1,3-dithiolan-2-yl)methyl)-9-benzyl-9H-purine is unique due to its combination of a purine base, benzyl group, and dithiolane ring. This combination imparts specific chemical reactivity and potential biological activity that is not found in other similar compounds.
属性
CAS 编号 |
920503-71-5 |
|---|---|
分子式 |
C16H16N4S2 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
9-benzyl-6-(1,3-dithiolan-2-ylmethyl)purine |
InChI |
InChI=1S/C16H16N4S2/c1-2-4-12(5-3-1)9-20-11-19-15-13(17-10-18-16(15)20)8-14-21-6-7-22-14/h1-5,10-11,14H,6-9H2 |
InChI 键 |
QAOBWOHWHRMLTM-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(S1)CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-N-[4-chloro-2-(1H-imidazole-5-carbonyl)phenyl]acetamide](/img/structure/B12934478.png)
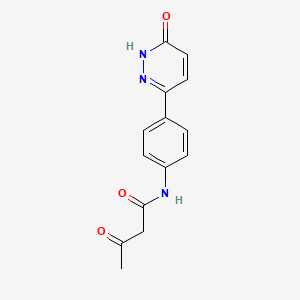
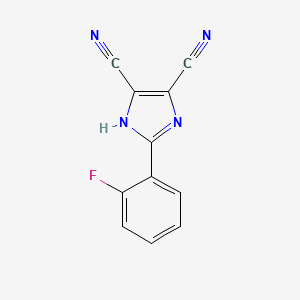
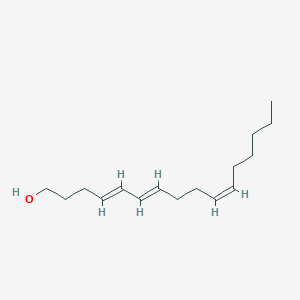

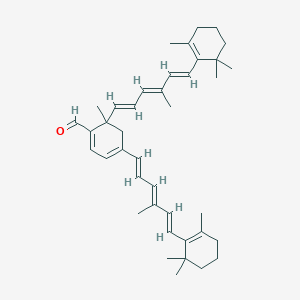
![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)
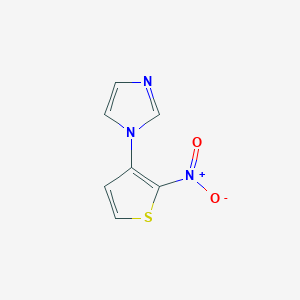
![3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12934538.png)
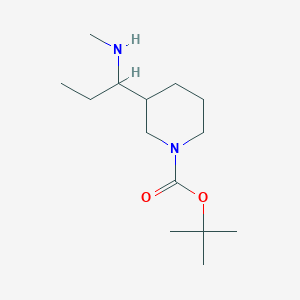

![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
